molecular formula C5H5BrN2O2S B2374666 6-Bromopyridine-3-sulfonamide CAS No. 263340-08-5

6-Bromopyridine-3-sulfonamide

Cat. No.: B2374666
CAS No.: 263340-08-5
M. Wt: 237.07
InChI Key: HLXUFFXEZONGGG-UHFFFAOYSA-N
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Description

Context within Sulfonamide Chemistry and Medicinal Applications

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the era of penicillin. vulcanchem.com Their primary mechanism of antibacterial action is the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for the synthesis of folic acid in bacteria. evitachem.comnih.gov Since bacteria must produce their own folic acid while humans obtain it from their diet, these drugs are selectively toxic to microbial pathogens.

Beyond their antibacterial role, sulfonamide derivatives exhibit an exceptionally broad range of pharmacological activities. nih.gov They are a key class of carbonic anhydrase inhibitors, which are used in treatments for glaucoma, diuresis, and even certain types of cancer. nih.gov The sulfonamide moiety is a versatile scaffold that has been incorporated into drugs for conditions as diverse as inflammation, diabetes, and viral infections, underscoring its enduring importance in drug development. vulcanchem.comnih.gov

Significance of Bromopyridine Scaffolds in Organic Synthesis and Biological Activity

The bromopyridine scaffold is a highly valued structural motif in organic synthesis. Pyridine (B92270), a six-membered heterocyclic ring containing a nitrogen atom, is a common feature in many biologically active compounds. The addition of a bromine atom to this ring, creating a bromopyridine, introduces a highly useful "chemical handle." evitachem.com

The bromine atom is an excellent leaving group, meaning it can be easily replaced by other atoms or molecular fragments through nucleophilic substitution reactions. evitachem.com Furthermore, it readily participates in transition-metal-catalyzed cross-coupling reactions (like Suzuki or Negishi coupling), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. sorbonne-universite.fr This reactivity makes bromopyridines, including the 6-bromo isomer, versatile starting materials for constructing more complex and functionalized molecules. thieme-connect.com They are frequently used as key intermediates in the synthesis of pharmaceuticals and agrochemicals, where precise molecular architectures are required for biological activity. evitachem.comlookchem.com

Overview of Research Trajectories for Pyridine-Sulfonamide Derivatives

The combination of the pyridine ring and the sulfonamide group into a single molecular framework has created a rich area of research. Scientists actively design and synthesize novel pyridine-sulfonamide derivatives to explore their potential as therapeutic agents. A major focus of this research is the development of enzyme inhibitors.

One prominent research trajectory is the pursuit of selective carbonic anhydrase inhibitors. nih.gov Certain carbonic anhydrase enzymes are overexpressed in various cancers, and inhibiting them has become a validated anticancer strategy. Researchers synthesize libraries of pyridine-sulfonamide derivatives and test them for their ability to inhibit these cancer-related enzymes, often with the goal of achieving high selectivity to minimize side effects. nih.gov

Another significant area of investigation is in antimicrobial drug discovery. By modifying the structure of the pyridine ring and the sulfonamide group, researchers aim to develop new compounds that can overcome existing mechanisms of bacterial resistance. researchgate.net The synthesis and evaluation of pyridine-based sulfa drugs for their activity against pathogenic bacteria and fungi is a continuous effort in the fight against infectious diseases. researchgate.net These research efforts highlight the role of compounds like 6-Bromopyridine-3-sulfonamide as a starting point for generating novel molecules with diverse and potent biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXUFFXEZONGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263340-08-5
Record name 6-bromopyridine-3-sulfonamide
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Synthetic Methodologies for 6 Bromopyridine 3 Sulfonamide and Analogs

Foundational Strategies for Sulfonamide Group Introduction

The introduction of a sulfonamide group onto a pyridine (B92270) ring is a key synthetic transformation. Several reliable methods have been developed to achieve this, ranging from classical nucleophilic acyl substitution to modern metal-catalyzed and electrochemical approaches.

A conventional and widely utilized method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net This reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the base. researchgate.net

In the context of 6-bromopyridine-3-sulfonamide, this would typically involve the reaction of 6-bromo-3-aminopyridine with a suitable sulfonylating agent or the reaction of ammonia (B1221849) or an amine with 6-bromopyridine-3-sulfonyl chloride. The latter is a common intermediate that can be synthesized from 6-bromopyridine through chlorosulfonylation. The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the sulfonylation of weak nucleophiles by forming a highly reactive sulfonyl-DMAP intermediate. nih.gov

A general and scalable method for the synthesis of pyridine sulfonamides involves the halogen-metal exchange of a dibromopyridine, followed by reaction with sulfuryl chloride to generate the corresponding sulfonyl chloride. thieme-connect.comsorbonne-universite.fr This intermediate is then reacted with an amine to yield the desired sulfonamide. thieme-connect.comsorbonne-universite.fr

Reactants Reagents & Conditions Product Key Features
Thiol derivativesH₂O₂, SOCl₂Sulfonyl chlorideDirect oxidative chlorination. organic-chemistry.org
Sulfonic acids/saltsMicrowave irradiationSulfonamideGood functional group tolerance, high yielding. organic-chemistry.org
2,6-dibromopyridine1. i-PrMgCl 2. SO₂Cl₂ 3. Amine6-bromopyridine-2-sulfonamideEfficient, scalable, one-pot potential. thieme-connect.comsorbonne-universite.fr
Primary/Secondary AmineSulfonyl chloride, BaseSulfonamideConventional, widely used method. researchgate.net

Transition-metal catalysis offers powerful and versatile tools for the construction of sulfonamides, often under milder conditions and with greater functional group tolerance than traditional methods. rsc.org

Palladium-catalyzed three-component reactions have emerged as an efficient strategy for the synthesis of sulfonamides. These reactions allow for the convergent assembly of three distinct components in a single operation. One such method involves the coupling of sulfonamides, paraformaldehyde, and arylboronic acids, providing rapid access to a range of arylmethylsulfonamides. researchgate.net

Another innovative palladium-catalyzed three-component approach utilizes sulfuric chloride as a source of the sulfonyl group. nih.govrsc.org In this redox-neutral process, an in-situ generated sulfamoyl chloride undergoes a Suzuki-Miyaura coupling with a boronic acid to form the sulfonamide. nih.govrsc.org This method displays high functional group tolerance and good selectivity. nih.govrsc.org Furthermore, palladium catalysis can be employed in the aminosulfonylation of aryl halides using a stable sulfur dioxide surrogate, DABSO, to produce sulfonamides. nih.gov

Catalyst System Coupling Partners Product Type Key Advantages
Palladium catalystSulfonamides, Paraformaldehyde, Arylboronic acidsArylmethylsulfonamidesOperationally simple, rapid access to diverse structures. researchgate.net
Palladium catalystSulfuric chloride, Secondary amines, Arylboronic acidsN-Aryl sulfonamidesRedox-neutral, high functional group tolerance. nih.govrsc.org
Palladium catalystAryl iodides, DABSO, AminesAryl sulfonamidesOne-pot process from a stable SO₂ surrogate. organic-chemistry.org

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonamides, avoiding the need for chemical oxidants. bates.eduacs.org An electro-promoted radical-radical cross-coupling reaction has been reported for the synthesis of sulfonamides. bates.edu This method involves the electrochemical generation of an N,N-dimethylamino radical from the decarbonylation of dimethylformamide (DMF) and a sulfonyl radical from the denitrification of a sulfonyl hydrazide. bates.edu These radicals then undergo a cross-coupling reaction to form the sulfonamide. bates.edu The reaction proceeds under transition-metal- and oxidant-free conditions. bates.edu Another electrochemical approach involves the oxidative coupling of thiols and amines, driven entirely by electricity with hydrogen as the only byproduct. acs.org

Sulfonyl azides are versatile reagents for the synthesis of sulfonamides. They can be prepared in a one-pot procedure from thiols via oxidation to a sulfonyl chloride, followed by reaction with sodium azide. organic-chemistry.org The resulting sulfonyl azides can then react with amines to furnish the corresponding sulfonamides. organic-chemistry.org This method is efficient and proceeds at room temperature. organic-chemistry.org Transition metal catalysis, such as copper-catalyzed coupling, has also been employed for the reaction of sulfonyl azides with amines to form N-sulfonylformamidines. acs.org

Metal-Catalyzed Approaches for Sulfonamide Synthesis

Bromopyridine Ring Functionalization and Derivatization Techniques

The bromine atom on the this compound scaffold serves as a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents and the construction of more complex molecules. Transition-metal-catalyzed cross-coupling reactions are particularly powerful in this regard.

For instance, 2-bromopyridines are excellent substrates for Suzuki couplings, Ullmann-type reactions, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of the bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Derivatization can also be achieved through functionalization of other positions on the pyridine ring. For example, directed ortho-magnesiation of pyridine-2-sulfonamides using TMPMgCl·LiCl allows for the introduction of electrophiles at the 3-position. researchgate.net Furthermore, 2-bromopyridines can be converted into multi-heteroarylated 2-pyridone products through a ruthenium-catalyzed domino reaction involving oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation. nih.gov

Reaction Type Reagents/Catalyst Functional Group Introduced Reference
Suzuki CouplingPalladium catalyst, Boronic acid/esterAryl, Heteroaryl, Alkyl researchgate.net
Sonogashira CouplingPalladium/Copper catalyst, Terminal alkyneAlkynyl researchgate.net
Buchwald-Hartwig AminationPalladium catalyst, AmineAmino nih.gov
Nucleophilic Aromatic SubstitutionVarious nucleophilesVarious functional groups
Directed ortho-MetalationTMPMgCl·LiCl, ElectrophileVarious electrophiles researchgate.net

Photoredox Alkylation of Halopyridines for Heteroaryl Radical Generation

The functionalization of pyridine rings is a cornerstone of medicinal chemistry, and photoredox catalysis has emerged as a powerful tool for this purpose. One key strategy is the alkylation of halopyridines, such as 6-bromopyridine, through the generation of heteroaryl radicals. acs.orgnih.govacs.orgnih.gov This method utilizes visible light and a photocatalyst to facilitate a single-electron reduction of the halogenated pyridine. acs.orgnih.gov This process is advantageous due to its mild reaction conditions and high tolerance for a wide range of functional groups. nih.gov

The fundamental mechanism involves the selective reduction of the carbon-halogen bond, which is typically the weakest bond in the molecule, to form a pyridyl radical. nih.gov This radical species can then engage in various bond-forming reactions. For instance, it can undergo an anti-Markovnikov addition to alkene and alkyne substrates, allowing for the introduction of diverse alkyl and vinyl groups onto the pyridine core. acs.orgnih.gov

Research has demonstrated that this photoredox alkylation is applicable to a variety of halopyridines, including different regioisomers. nih.gov The system's effectiveness is supported by both experimental and computational studies, which point to a mechanism involving proton-coupled electron transfer, followed by alkene addition and a rapid hydrogen atom transfer. acs.orgnih.gov This approach provides a valuable alternative to traditional methods like Minisci radical additions or transition-metal cross-coupling, offering a regioselective way to functionalize pyridines from stable and readily available halopyridine precursors. nih.gov

Table 1: Key Features of Photoredox Alkylation of Halopyridines

Feature Description
Mechanism Single-electron reduction of the C-X bond to generate a heteroaryl radical.
Conditions Mild, often using visible light at room temperature.
Substrates Tolerant of various functionalized alkenes and alkynes. nih.gov
Selectivity Regiospecific radical formation based on the position of the halogen. nih.gov

| Advantages | High functional group tolerance, use of stable precursors. nih.gov |

Cross-Electrophile Coupling (XEC) Strategies for C-C Bond Formation

Cross-electrophile coupling (XEC) has become a prominent strategy for carbon-carbon bond formation, offering an alternative to traditional cross-coupling reactions that require the pre-formation of organometallic nucleophiles. acs.orgnih.gov XEC involves the direct coupling of two different electrophiles, such as a halopyridine and another organic halide, driven by a catalyst and a stoichiometric reductant. acs.orgwisc.edu This approach is appealing because it utilizes a vast pool of commercially available and stable electrophilic starting materials. nih.gov

The primary challenge in XEC is achieving high cross-selectivity, meaning the reaction must favor the formation of the desired cross-coupled product over the two possible homodimerized byproducts. nih.govacs.org Several strategies have been developed to overcome this hurdle:

Electronic Differentiation : Employing electrophiles with distinct electronic properties. nih.gov

Catalyst-Substrate Matching : Utilizing steric interactions between the catalyst and substrates to favor the cross-reaction. nih.gov

Radical Chain Processes : Designing reaction pathways that proceed through selective radical mechanisms. nih.gov

In Situ Reagent Formation : Using reaction conditions that convert one electrophile into a nucleophilic species in situ, which then reacts with the second electrophile. wisc.edu

Nickel catalysis is frequently employed in XEC reactions. wisc.edu For example, methods have been developed for the nickel-catalyzed coupling of heteroaryl chlorides, like 2-chloropyridines, with aryl bromides. wisc.edu These reactions often use a metal reductant (e.g., zinc or manganese) and specific ligands to control the catalytic cycle and ensure high cross-selectivity. wisc.edu The development of XEC methods provides a more streamlined and efficient route for constructing complex molecules with C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. acs.org

Table 2: Comparison of Traditional Cross-Coupling and Cross-Electrophile Coupling (XEC)

Aspect Traditional Cross-Coupling Cross-Electrophile Coupling (XEC)
Nucleophile Pre-formed and often sensitive organometallic reagent (e.g., organoboron, organomagnesium). nih.gov Not required; avoids handling of sensitive nucleophiles. nih.gov
Starting Materials One electrophile, one nucleophile. Two distinct electrophiles. acs.org
Key Challenge Stability and preparation of the nucleophilic partner. nih.gov Achieving selectivity for the cross-product over two homo-coupled products. nih.gov

| Advantages | Well-established, broad scope. | Utilizes stable, widely available electrophiles; high functional group tolerance. wisc.eduacs.org |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates, which are prepared through specific and optimized chemical routes.

Preparation of 6-Bromopyridine-3-sulfonyl Chloride

6-Bromopyridine-3-sulfonyl chloride is a critical building block for the synthesis of the target sulfonamide and its derivatives. lookchem.com The most direct method for its preparation involves the reaction of 6-bromopyridine with chlorosulfonic acid.

In a typical procedure, chlorosulfonic acid is added cautiously to 6-bromopyridine, often under cooled conditions to manage the exothermic nature of the reaction. The mixture is then stirred to allow for the electrophilic substitution of the sulfonyl chloride group onto the pyridine ring, which preferentially occurs at the 3-position due to the directing effects of the ring nitrogen and the bromine atom. The resulting 6-bromopyridine-3-sulfonyl chloride is then isolated, often as its hydrochloride salt, by precipitation or extraction. This intermediate is highly reactive towards nucleophiles, making it an ideal precursor for synthesizing a wide array of sulfonamide derivatives by reacting it with ammonia or various amines. lookchem.com

Table 3: Typical Reaction for the Synthesis of 6-Bromopyridine-3-sulfonyl Chloride

Step Reagents & Conditions Transformation
1. Sulfonation 6-bromopyridine, Chlorosulfonic acid; Controlled temperature (cooling). Introduction of the -SO₂Cl group at the 3-position of the pyridine ring.
2. Isolation Often treated with hydrochloric acid. Formation and precipitation of the hydrochloride salt.

| 3. Purification | Filtration, washing, and drying under reduced pressure. | Yields pure 6-bromopyridine-3-sulfonyl chloride hydrochloride. |

Synthetic Routes to Brominated Aminopyridines

Brominated aminopyridines are versatile intermediates in organic synthesis and can serve as precursors in multi-step routes to compounds like this compound. For example, a brominated aminopyridine could be converted to the corresponding sulfonyl chloride via a Sandmeyer-type reaction sequence.

A common route to these intermediates is the direct bromination of an aminopyridine. The synthesis of 2-amino-5-bromopyridine (B118841), for instance, can be achieved by reacting 2-aminopyridine (B139424) with a brominating agent. ijssst.infoheteroletters.org N-Bromosuccinimide (NBS) is a frequently used reagent for this transformation, often in a solvent like acetone (B3395972) or acetonitrile. ijssst.infoheteroletters.org

A significant challenge in this reaction is controlling the selectivity, as over-bromination can occur. A common byproduct is 2-amino-3,5-dibromopyridine (B40352). ijssst.infoheteroletters.org Reaction conditions, such as temperature and the rate of addition of the brominating agent, must be carefully optimized to maximize the yield of the desired mono-brominated product. ijssst.info Once isolated, the 2-amino-5-bromopyridine can be used in further synthetic steps. ijssst.info Alternative brominating agents and conditions have also been explored to improve yields and simplify purification processes. heteroletters.org

Table 4: Selected Methods for the Bromination of 2-Aminopyridine

Brominating Agent Solvent Typical Outcome Reference
N-Bromosuccinimide (NBS) Acetone Yields 2-amino-5-bromopyridine; can form 2-amino-3,5-dibromopyridine as a byproduct. ijssst.info
Bromine Acetic Acid Bromination of 2-aminopyridine. heteroletters.org
N-Bromosuccinimide (NBS) Acetonitrile Bromination of 2-aminopyridine. heteroletters.org

Chemical Reactivity and Derivatization Pathways of 6 Bromopyridine 3 Sulfonamide

Reactivity Profile of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is a key functional group known for its role in a wide array of pharmaceuticals. In 6-bromopyridine-3-sulfonamide, this moiety offers several pathways for derivatization.

The nitrogen atom of the sulfonamide is nucleophilic and can undergo reactions with various electrophiles. For instance, it can be N-alkylated or N-arylated to produce secondary or tertiary sulfonamides. These reactions typically require a base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity. The resulting N-substituted derivatives can have significantly altered chemical and biological properties. nih.gov

Furthermore, the sulfonamide group can be involved in coupling reactions. While the synthesis of sulfonamides often proceeds from a sulfonyl chloride and an amine, the primary sulfonamide of this compound can be further functionalized. sci-hub.se For example, it can react with activated acids or other electrophilic partners under appropriate conditions. The sulfonamide moiety is known to be a key feature in many enzyme inhibitors, and its ability to form hydrogen bonds is often crucial for binding to biological targets.

Table 1: Representative Reactions of the Sulfonamide Moiety

Reaction TypeReagents & ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)N-Alkyl-6-bromopyridine-3-sulfonamide
N-ArylationAryl halide, Catalyst (e.g., Cu or Pd), BaseN-Aryl-6-bromopyridine-3-sulfonamide
SulfonylationSulfonyl chloride, Base (e.g., Pyridine)N-Sulfonyl-6-bromopyridine-3-sulfonamide

Transformations Involving the Bromine Substituent

The bromine atom at the 6-position of the pyridine (B92270) ring is a highly valuable handle for synthetic transformations, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the electron-deficient pyridine ring makes this compound an excellent substrate for these transformations. Common examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing aryl, heteroaryl, or alkyl groups. rsc.org

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form a C-N bond, leading to 6-amino-pyridine derivatives. researchgate.netacs.org

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

These reactions are highly versatile, allowing for the introduction of a vast array of substituents at the 6-position, which is critical for exploring the structure-activity relationships of potential drug candidates. nih.gov

Nucleophilic aromatic substitution (SNAr) is another important pathway. The electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group facilitates the attack of nucleophiles at the carbon bearing the bromine atom. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide ion. smolecule.com For example, reaction with trifluoroethanol under basic conditions can yield the corresponding 6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide.

Table 2: Key Transformations of the Bromine Substituent

Reaction NameCoupling PartnerCatalyst/ReagentsProduct
Suzuki-Miyaura CouplingArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base6-Arylpyridine-3-sulfonamide
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base6-(Dialkylamino)pyridine-3-sulfonamide
Nucleophilic SubstitutionAlcohol (ROH)Base (e.g., K₂CO₃)6-Alkoxypyridine-3-sulfonamide
Nucleophilic SubstitutionThiol (RSH)Base6-(Alkylthio)pyridine-3-sulfonamide

Pyridine Ring Reactivity and Regioselectivity in Chemical Transformations

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This deficiency is further enhanced by the electron-withdrawing nature of both the bromo and sulfonamide substituents. Consequently, the ring is generally deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). iust.ac.ir When such reactions are forced, substitution typically occurs at positions meta to the ring nitrogen (C-3 and C-5). However, the C-3 position is already occupied, and the directing effects of the existing substituents would need to be considered.

Conversely, the electron-deficient character of the ring makes it susceptible to nucleophilic attack. Besides the SNAr at the C-6 position, nucleophilic attack can also occur at the C-2 or C-4 positions, which are ortho and para to the ring nitrogen, respectively. bath.ac.uk The regioselectivity of such reactions is influenced by the steric and electronic properties of the existing substituents. The bulky bromine atom at C-6 may sterically hinder attack at the C-5 position, while the sulfonamide at C-3 would influence the electronic environment of the adjacent C-2 and C-4 positions.

In some cases, metal-halogen exchange can be used to generate a pyridyl-anion, which can then react with various electrophiles. For instance, treatment of bromopyridines with strong bases like n-butyllithium can lead to lithiation, although regioselectivity can be an issue. iust.ac.irthieme-connect.com For 3-bromopyridine (B30812) derivatives, metal-halogen exchange has been shown to be an effective strategy. sorbonne-universite.fr This approach transforms the initial electrophilic carbon of the C-Br bond into a nucleophilic center, opening up a different set of derivatization possibilities.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-Bromopyridine-3-sulfonamide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related sulfonamide derivative showed aromatic protons resonating in the region of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide (–SO₂NH–) group typically appears as a singlet peak between 8.78 and 10.15 ppm. rsc.org For a similar compound, 5-Bromopyridine-3-sulfonamide, ¹H NMR analysis in DMSO-d6 revealed specific chemical shifts for the aromatic protons. semanticscholar.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectra of related sulfonamide derivatives, aromatic carbon signals are observed in the range of 111.83 to 160.11 ppm. rsc.org For a similar compound, 5-Bromopyridine-3-sulfonamide, ¹³C NMR analysis in MeOH-d4 provided distinct signals for the carbon atoms in the pyridine (B92270) ring. semanticscholar.org

Interactive Data Table: Representative NMR Data for Related Sulfonamide Compounds

NucleusChemical Shift (ppm) RangeAssignmentReference
¹H6.51 - 7.70Aromatic Protons rsc.org
¹H8.78 - 10.15Sulfonamide (–SO₂NH–) Proton rsc.org
¹³C111.83 - 160.11Aromatic Carbons rsc.org

Note: The specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, offers a molecular fingerprint of this compound by probing its characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectra of related sulfonamides exhibit characteristic absorption bands. For instance, the N–H stretching vibrations of the sulfonamide group are typically found in the region of 3349–3144 cm⁻¹. rsc.org Stretching vibrations of the aromatic C=C bonds appear in the 1594–1489 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The symmetric stretching of the aromatic ring is a prominent feature in Raman spectra. The carbon-bromine (C-Br) stretching vibration shows enhanced intensity in Raman spectroscopy compared to FT-IR, reflecting the high polarizability of the C-Br bond. This combined approach of FT-IR and Raman allows for comprehensive vibrational analysis and compound identification.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and assessing the purity of this compound.

Electrospray ionization mass spectrometry (ESI-MS) is commonly employed. For this compound (C₅H₅BrN₂O₂S), the expected monoisotopic mass is approximately 235.9255 Da. uni.lu The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. rsc.org

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺236.93278128.9
[M+Na]⁺258.91472142.3
[M-H]⁻234.91822134.3

Data sourced from predicted values and may vary based on experimental conditions. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, three-dimensional structural information of this compound in its solid, crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₅H₅BrN₂O₂S) to assess the purity of the compound. For a pure sample, the experimental and theoretical values should be in close agreement. semanticscholar.org

Theoretical Elemental Composition of this compound (C₅H₅BrN₂O₂S)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01560.0525.44%
HydrogenH1.0155.052.14%
BromineBr79.90179.9033.84%
NitrogenN14.01228.0211.87%
OxygenO16.00232.0013.55%
SulfurS32.07132.0713.58%
Total 237.09 100.00%

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to investigate the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis can reveal information about decomposition temperatures and the presence of residual solvents or water. Studies on similar sulfonamide compounds have utilized TGA to evaluate their thermal behavior. rsc.org

Advanced Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are indispensable for the separation, purification, and analytical characterization of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. sci-hub.se Different column types and mobile phases can be employed to achieve optimal separation from starting materials, byproducts, and other impurities. sci-hub.se

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for qualitative analysis, such as monitoring reaction progress and identifying the components of a mixture. researchgate.net For sulfonamides, silica (B1680970) gel plates are often used as the stationary phase with a suitable solvent system as the mobile phase. researchgate.net

Supercritical Fluid Chromatography (SFC): Chiral SFC has been utilized for the separation of enantiomers of related sulfonamide compounds, demonstrating its utility in stereoselective synthesis and analysis. pubcompare.ai

Computational Chemistry and Theoretical Investigations of 6 Bromopyridine 3 Sulfonamide

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Bromopyridine-3-sulfonamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry in the gas phase. nih.govresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles. Theoretical results from these computations are generally found to be in good agreement with experimental data. nih.gov

The electronic properties of the molecule, including the distribution of electronic densities and other quantum chemical parameters, are also elucidated through DFT. researchgate.net This includes understanding the stability and chemical reactivity of the structure.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Mechanisms

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's excitability and its ability to undergo charge transfer. researchgate.net A smaller energy gap suggests higher chemical reactivity, biological activity, and polarizability. nih.gov

For molecules with donor-acceptor characteristics, FMO analysis reveals the pathways of intramolecular charge transfer. rsc.orgnih.gov Upon light absorption, electrons can be transferred from the HOMO, often localized on a donor part of the molecule, to the LUMO, which may be localized on an acceptor part. researchgate.net In the context of this compound, the sulfonamide group and the bromopyridine ring can act as electron-withdrawing and donating moieties, respectively, influencing the charge transfer characteristics.

Table 1: Frontier Molecular Orbital (FMO) Parameters
ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the electron-donating ability of the molecule.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical reactivity, stability, and polarizability. A smaller gap implies higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the electronegative oxygen and nitrogen atoms of the sulfonamide group and the nitrogen of the pyridine (B92270) ring are expected to be regions of negative potential, while the hydrogen atoms are regions of positive potential. nih.gov

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. mdpi.combas.bg By analyzing the change in electron density at a specific site upon the addition or removal of an electron, Fukui functions can identify the most likely sites for nucleophilic, electrophilic, and radical attacks. bas.bgresearchgate.net This analysis helps in understanding the chemical selectivity of different parts of the this compound molecule.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are employed to predict various spectroscopic parameters of this compound. This includes the simulation of infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure and understand the vibrational modes of the molecule. bas.bg

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. mdpi.comnih.gov This involves calculating the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. These theoretical predictions can aid in the interpretation of experimental spectroscopic data.

In Silico Drug-Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In the early stages of drug discovery, computational methods are used to predict the drug-likeness and ADME properties of a compound. For this compound, various in silico models can be applied to assess its potential as a drug candidate.

Drug-Likeness: This is often evaluated using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. bohrium.com While not absolute, these rules provide a general guideline for oral bioavailability.

ADME Predictions: Online servers and software are used to predict the absorption, distribution, metabolism, and excretion properties of the molecule. nih.gov These predictions can include parameters like intestinal absorption, blood-brain barrier penetration, P-glycoprotein substrate potential, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov

Table 2: Predicted ADME Properties for a Hypothetical Sulfonamide Derivative
ADME PropertyPredicted Value/ClassificationSignificance
Human Intestinal AbsorptionHighIndicates good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PenetrationLowSuggests the compound is less likely to cause central nervous system side effects.
CYP450 2D6 InhibitorNoIndicates a lower potential for drug-drug interactions.
P-glycoprotein SubstrateYesMay be subject to efflux from cells, affecting its distribution. nih.gov

Predicted Collision Cross Section (CCS) Calculations

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). nih.gov Theoretical methods and machine learning models can be used to predict the CCS values of molecules like this compound. unizar.esmdpi.com These predictions are valuable for the identification and characterization of the compound in complex mixtures. nih.gov The predicted CCS values can be compared with experimental data to increase confidence in compound identification. The CCS value is influenced by the molecule's size, shape, and charge distribution. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The intermolecular interactions of this compound are critical for understanding its crystal packing, solubility, and biological activity. nih.govharvard.edu The sulfonamide group is a key functional group that can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (S=O). cambridgemedchemconsulting.comcambridgemedchemconsulting.com The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Quantum mechanical calculations can be used to study the strength and geometry of these hydrogen bonds and other non-covalent interactions like π-π stacking, which may occur between the pyridine rings of adjacent molecules. nih.gov These interactions are the main driving forces for the crystal packing of sulfonamides. nih.gov Understanding these interactions provides insight into the supramolecular structure of the compound. nih.govharvard.edu

Applications and Future Research Directions

Role as Pharmaceutical Building Blocks and Intermediates in Drug Discovery

6-Bromopyridine-3-sulfonamide serves as a critical building block and intermediate in the synthesis of novel pharmaceutical agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic drugs, including antibacterial, anticancer, and antiviral agents. nih.goveurekaselect.comresearchgate.net The pyridine (B92270) ring is also a common feature in many biologically active compounds. rsc.orgnih.gov The bromine atom on the pyridine ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore and optimize biological activity. technologynetworks.com

The utility of halogenated pyridines as intermediates is well-documented in medicinal chemistry for the construction of more complex molecular architectures. For instance, the related compound, 6-chloropyridine-3-sulfonamide, is used in the synthesis of diuretics and carbonic anhydrase inhibitors. Similarly, this compound and its derivatives, like 6-Bromopyridine-3-sulfonyl chloride, are valuable precursors in the drug discovery pipeline. bldpharm.com The ability to functionalize the molecule at the bromine position is a key strategy in fragment-based drug discovery for developing potent and selective inhibitors. whiterose.ac.uk

Table 1: Examples of Related Pyridine-Sulfonamide Intermediates and their Applications

Compound NameCAS NumberApplication/Significance
6-Chloropyridine-3-sulfonamide40741-46-6Building block for diuretics and carbonic anhydrase inhibitors
6-Bromopyridine-3-sulfonyl chloride886371-20-6Pharmaceutical intermediate bldpharm.com
3-Amino-6-bromopyridine13534-97-9Versatile building block in organic synthesis sigmaaldrich.com
6-Bromo-3-pyridinecarboxaldehyde149806-06-4Intermediate for chemical synthesis sigmaaldrich.com
6-Bromopyridine-3-carboxylic acid20826-04-4Building block for pharmaceuticals and agrochemicals synchem.de

Design and Development of Novel Bioactive Scaffolds

The structural framework of this compound is an attractive starting point for the design and development of novel bioactive scaffolds. Sulfonamides are recognized as privileged structures in medicinal chemistry due to their ability to mimic the transition state of various enzymatic reactions and their capacity to form key interactions with biological targets. mdpi.comsemanticscholar.orgepa.gov The combination of the sulfonamide group with the pyridine ring can lead to the discovery of compounds with unique pharmacological profiles. rsc.org

Researchers are actively exploring the synthesis of new pyridine derivatives containing the sulfonamide moiety to generate libraries of compounds for high-throughput screening. rsc.orgnih.gov These efforts aim to identify new therapeutic agents for a range of diseases. The development of novel synthetic methodologies allows for the efficient creation of diverse molecular frameworks based on the this compound scaffold. researchgate.net The resulting compounds are then evaluated for their potential as anticancer, antibacterial, and antiviral agents, among other therapeutic applications. eurekaselect.comepa.gov

Exploration in Advanced Material Science

Beyond its pharmaceutical applications, the unique electronic and structural features of this compound make it a candidate for exploration in advanced material science. Pyridine-containing compounds are known to be useful in the development of catalysts, polymers, and coordination complexes. rsc.orgnih.gov The bromine atom and the sulfonamide group can be modified to tune the electronic properties of the molecule, making it a potential precursor for novel materials with specific optical or electronic characteristics.

For example, a related compound, (6-bromopyridin-3-yl)methanesulfonamide, has been identified as a precursor for developing new materials with tailored electronic properties. smolecule.com The ability of the pyridine nitrogen and the sulfonamide group to coordinate with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing. Further research into the material science applications of this compound and its derivatives is an emerging area of interest.

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. nih.gov The principles of green chemistry are being applied to the synthesis of sulfonamides and pyridine derivatives to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.netrsc.org

Sustainable approaches for sulfonamide synthesis include the use of water as a solvent, which is a significant improvement over traditional methods that often rely on volatile organic solvents. researchgate.netrsc.org Other green techniques being explored include mechanosynthesis (solvent-free reactions) and the use of catalysts to improve reaction efficiency and reduce byproducts. nih.govrsc.org These sustainable methodologies are being adapted for the synthesis of this compound and its derivatives, aiming to make their production more cost-effective and environmentally benign. nih.gov

Table 2: Green Chemistry Approaches in Sulfonamide and Pyridine Synthesis

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Use of Safer SolventsSynthesis in water researchgate.netrsc.orgReduced environmental impact and toxicity
Energy EfficiencyMicrowave-assisted and ultrasonic synthesis nih.govFaster reaction times and lower energy consumption
CatalysisUse of reusable catalysts nih.govIncreased reaction efficiency and reduced waste
Atom EconomyMulticomponent one-pot reactions nih.govHigher efficiency and reduced number of synthetic steps
Waste PreventionSolvent-free mechanosynthesis rsc.orgMinimized solvent waste

Integrated Computational-Experimental Drug Design Strategies

The integration of computational and experimental methods has become a powerful tool in modern drug discovery. nih.gov Computational techniques, such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics simulations, are being used to design and evaluate new sulfonamide derivatives based on the this compound scaffold. mdpi.comresearchgate.netresearchgate.net

These computational approaches allow researchers to predict the binding affinity of new compounds to their biological targets, understand their structure-activity relationships, and optimize their pharmacokinetic properties. rsc.org For example, molecular docking studies can help identify the key interactions between a sulfonamide derivative and the active site of an enzyme. mdpi.comnih.gov This information can then guide the synthesis of more potent and selective inhibitors. The synergy between computational modeling and experimental validation accelerates the drug discovery process, enabling the more rapid identification and development of promising new therapeutic agents. rsc.org

Q & A

Q. What are the critical steps for synthesizing 6-Bromopyridine-3-sulfonamide with high purity?

  • Methodological Answer: Synthesis typically involves bromination and sulfonamide functionalization of pyridine derivatives. Key steps include:
  • Reagent selection : Use stoichiometric brominating agents (e.g., NBS or Br₂) under inert conditions to avoid over-bromination .
  • Temperature control : Maintain reaction temperatures between 0–5°C during bromination to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer:
  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; rinse exposed skin with soap/water immediately .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid brominated by-products .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.8–8.5 ppm) and sulfonamide NH₂ (δ 5.2 ppm). ¹³C NMR confirms bromine’s deshielding effect on pyridine carbons .
  • Mass spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions (expected m/z: ~235) and bromine isotope patterns .
  • FT-IR : Confirm sulfonamide groups via S=O stretches (1350–1300 cm⁻¹) and N-H bends (1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different solvent systems?

  • Methodological Answer:
  • Solvent screening : Test polar (DMSO, ethanol) and non-polar (toluene) solvents to assess solubility-driven activity variations. Use UV-Vis spectroscopy to monitor aggregation .
  • Statistical validation : Apply ANOVA to compare IC₅₀ values across solvents. Address outliers via Grubbs’ test or repeated trials .
  • Structural analogs : Compare results with 3-Amino-6-bromopyridine (PubChem CID: 642811) to isolate solvent effects from structural factors .

Q. What strategies optimize regioselectivity in functionalizing this compound?

  • Methodological Answer:
  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to steer electrophilic substitution to the 4-position .
  • Catalysis : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for arylations. Optimize ligand (e.g., SPhos) and base (K₂CO₃) for >80% yield .
  • Kinetic vs. thermodynamic control : Vary reaction time/temperature to favor mono- vs. di-substituted products .

Q. How can researchers mitigate by-product formation during sulfonamide synthesis?

  • Methodological Answer:
  • Stepwise synthesis : Isolate intermediates (e.g., 6-bromopyridine-3-sulfonyl chloride) before amidation to reduce side reactions .
  • By-product analysis : Use LC-MS to identify impurities (e.g., sulfonic acids from hydrolysis). Adjust pH to stabilize intermediates .
  • Table: Common By-Products and Mitigation
By-ProductSourceMitigation
6-Bromo-pyridine-3-sulfonic acidHydrolysisUse anhydrous conditions, molecular sieves
Di-substituted pyridinesOver-brominationLimit Br₂ equivalents to 1.1x

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer:
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Prioritize derivatives with ∆G < -8 kcal/mol .
  • QSAR modeling : Train models on IC₅₀ data from analogs (e.g., 3-Amino-6-bromopyridazine) to predict activity .
  • DFT calculations : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to assess reactivity toward electrophiles .

Data Contradiction & Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer:
  • DSC/TGA : Perform differential scanning calorimetry (heating rate: 10°C/min) to determine decomposition onset temperatures. Compare with literature under identical conditions .
  • Replicate studies : Repeat degradation assays (e.g., 24h at 100°C) in multiple labs to isolate methodological biases .
  • Contextual factors : Note discrepancies in sample purity (e.g., HPLC vs. NMR-assayed batches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.